Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
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Overview
Description
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate: is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₆H₇N₄NaO₂ and a molecular weight of 190.1 g/mol
Mechanism of Action
Target of Action
It’s known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Mode of Action
It’s known that the compound is used in the preparation of sitagliptin phosphate , which is a dipeptidyl peptidase-4 inhibitor . This suggests that the compound may interact with its targets in a similar manner, inhibiting the action of specific enzymes.
Biochemical Pathways
Given its use in the preparation of sitagliptin phosphate , it may be involved in the regulation of glucose metabolism, similar to other dipeptidyl peptidase-4 inhibitors.
Result of Action
It’s known that the compound is used in the preparation of sitagliptin phosphate , an oral hypoglycaemic agent . This suggests that the compound may have similar effects, such as reducing blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate typically involves the following steps:
Hydrazine Substitution: The starting material, 2-chloropyrazine, undergoes hydrazine substitution to form a hydrazine derivative.
Cyclization: The hydrazine derivative is then cyclized to form the triazolo-pyrazine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules .
- Employed in the development of new chemical reactions and methodologies .
Biology:
Medicine:
Industry:
Comparison with Similar Compounds
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a trifluoromethyl group, making it more hydrophobic.
Uniqueness: Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate is unique due to its specific triazolo-pyrazine scaffold, which provides distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.Na/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOGNKRLODVMSM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)[O-])CN1.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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